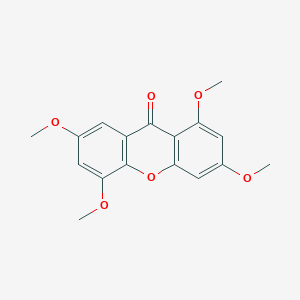
1,3,5,7-Tetramethoxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetramethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one typically involves the methoxylation of xanthone derivatives. The reaction conditions often include the use of methanol as a solvent and a catalyst such as sulfuric acid to facilitate the methoxylation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and advanced purification methods.
Chemical Reactions Analysis
1,3,5,7-Tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5,7-Tetramethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials, such as fluorescent dyes and polymers.
Mechanism of Action
The mechanism of action of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
1,3,5,7-Tetramethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one: This compound has similar methoxy groups but differs in the position of the hydroxy group, which can influence its reactivity and biological activity.
3,6-Dimethoxy-9H-xanthen-9-one: This derivative has fewer methoxy groups, which may affect its solubility and chemical properties.
1-Hydroxy-2,3,4,7-tetramethoxyxanthone:
Properties
CAS No. |
131032-93-4 |
|---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
1,3,5,7-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-11-16(18)15-12(21-3)6-10(20-2)7-13(15)23-17(11)14(8-9)22-4/h5-8H,1-4H3 |
InChI Key |
WOCVNFYOLVBBIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















